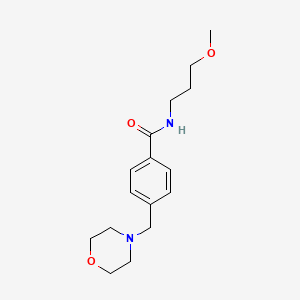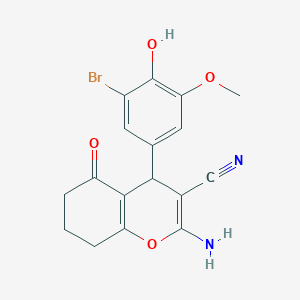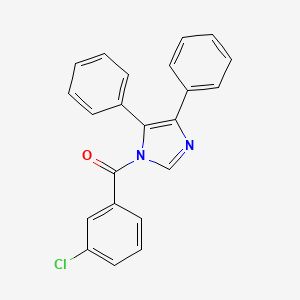
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. MPMB is a benzamide derivative that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium signaling, ion channels, and neurotransmitter release. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been shown to increase the activity of the sigma-1 receptor, leading to the modulation of these cellular processes.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been shown to have unique biochemical and physiological effects. In vitro studies have shown that N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide can increase the release of acetylcholine and dopamine, two neurotransmitters involved in the regulation of mood and behavior. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have potential neuroprotective effects, protecting neurons from oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments, including its high purity and yield. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide is also relatively stable and can be stored for long periods of time. However, one limitation of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide is its high cost, which may limit its use in certain research studies.
Orientations Futures
There are several future directions for research involving N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide. One area of research is the development of more selective sigma-1 receptor ligands with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic effects of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide for the treatment of neurological disorders, such as Alzheimer's disease and depression. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide and its potential interactions with other cellular processes.
Méthodes De Synthèse
The synthesis of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been achieved through various methods, including the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 3-methoxypropylamine in the presence of a catalyst. Another method involves the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 3-methoxypropionitrile in the presence of a reducing agent. Both methods have been shown to yield N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide with high purity and yield.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been used in various scientific research studies, including its potential use as a pharmacological tool for the treatment of neurological disorders. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, ion channels, and neurotransmitter release. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have potential antipsychotic and antidepressant effects.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-10-2-7-17-16(19)15-5-3-14(4-6-15)13-18-8-11-21-12-9-18/h3-6H,2,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXOFEYDVRUJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-4-(morpholin-4-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[4-(2,3-dichlorophenoxy)butyl]-9H-carbazole](/img/structure/B5059741.png)
![3-(anilinocarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5059742.png)
![2-[4-(1-benzyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5059745.png)
![[2-(2-fluorophenyl)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B5059758.png)
![N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5059760.png)
![1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5059763.png)
![methyl 4-{[3-({[3-(1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5059778.png)
![N,N''-[methylenebis(2-methyl-4,1-phenylene)]bis(N'-phenylurea)](/img/structure/B5059786.png)


![ethyl 4-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B5059817.png)

![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5059828.png)
![sec-butyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5059839.png)